N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide
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Description
N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5OS and its molecular weight is 443.57. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antituberculosis Activity
- A study by Jeankumar et al. (2013) discussed the synthesis of thiazole-aminopiperidine analogues, showing promising activity against Mycobacterium tuberculosis with notable antituberculosis activity and low cytotoxicity.
CNS Drug Development
- Research by Yamamoto et al. (2016) focused on the development of a glycine transporter 1 (GlyT1) inhibitor, highlighting the potential of pyrazole derivatives in the development of drugs for central nervous system disorders.
Anticancer Properties
- A study by Alam et al. (2016) demonstrated that pyrazole derivatives have potential as anticancer agents due to their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines.
Synthesis and Characterization of Heterocyclic Compounds
- Research by Rathod and Solanki (2018) involved the synthesis of novel pyrimidine derivatives, emphasizing their potential use in medicine and other applications.
Cytotoxic Heterocyclic Compounds
- A study by Mansour et al. (2020) focused on the synthesis of new pyridine, pyrimidine, pyrazole, and isoxazole derivatives, assessing their cytotoxic activity against cancer cell lines.
Antiviral Activity
- Research by Attaby et al. (2006) highlighted the synthesis and evaluation of pyrazolopyridine derivatives, exploring their potential as antiviral agents.
Properties
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c31-25(23-18-32-24(27-23)20-6-2-1-3-7-20)30(21-8-4-5-9-21)17-16-29-15-12-22(28-29)19-10-13-26-14-11-19/h1-3,6-7,10-15,18,21H,4-5,8-9,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADWRMJNIFQIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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